molecular formula C16H17N3O B13079135 2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide

2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B13079135
M. Wt: 267.33 g/mol
InChI Key: UVOPATPMNCDTSM-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a quinoline ring fused with a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O
  • Molecular Weight : 244.26 g/mol

The compound features a quinoline moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity :
    • Quinoline derivatives have demonstrated significant antibacterial properties. Studies indicate that similar compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
    • The minimum inhibitory concentration (MIC) values for quinoline derivatives often range from 1 to 10 µg/mL against these pathogens.
  • Anticancer Activity :
    • Quinoline derivatives have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation .
  • Anti-inflammatory Effects :
    • Some studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The biological effects of this compound may be attributed to several mechanisms:

  • Sigma Receptor Antagonism : Certain quinoline derivatives act as antagonists at sigma receptors, which are implicated in various neuropsychiatric disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism, thus exhibiting its therapeutic effects .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including analogs of this compound. The results showed that these compounds had significant activity against S. aureus, with MIC values indicating potent antibacterial properties.

CompoundMIC (µg/mL)Target Bacteria
Compound A3.90S. aureus ATCC 25923
Compound B1.00S. aureus MRSA ATCC 43300

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis via caspase activation
HeLa4.5Inhibition of cell cycle progression

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18)

InChI Key

UVOPATPMNCDTSM-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3/C(=N/O)/N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N

Origin of Product

United States

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